molecular formula C10H9IN2O3S B8356159 4-Cyano-3-iodo-5-morpholin-4-ylthiophene-2-carboxylic acid

4-Cyano-3-iodo-5-morpholin-4-ylthiophene-2-carboxylic acid

Cat. No.: B8356159
M. Wt: 364.16 g/mol
InChI Key: ZLUQIYWFGYIPPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyano-3-iodo-5-morpholin-4-ylthiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C10H9IN2O3S and its molecular weight is 364.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H9IN2O3S

Molecular Weight

364.16 g/mol

IUPAC Name

4-cyano-3-iodo-5-morpholin-4-ylthiophene-2-carboxylic acid

InChI

InChI=1S/C10H9IN2O3S/c11-7-6(5-12)9(17-8(7)10(14)15)13-1-3-16-4-2-13/h1-4H2,(H,14,15)

InChI Key

ZLUQIYWFGYIPPS-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C(=C(S2)C(=O)O)I)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl 4-cyano-3-iodo-5-morpholin-4-ylthiophene-2-carboxylate (1.5 g, 40.1 mmol) in THF (110 mL) was added a 1.0 M solution of sodium hydroxide in water (50 mL). The reaction mixture was allowed to stir at rt overnight and was then allowed to settle. The two layers were separated and the aqueous solution was washed with EtOAc and acidified with 1 N HCl. A precipitate formed and was filtered to give 4-cyano-3-iodo-5-morpholin-4-ylthiophene-2-carboxylic acid (1.2 g, 82%). LCMS: (FA) ES+ 365.0, ES− 363.1. 1H NMR (400 MHz, d6-DMSO) δ: 3.71-3.78 (m, 4H) and 3.51-3.58 (m, 4H).
Name
methyl 4-cyano-3-iodo-5-morpholin-4-ylthiophene-2-carboxylate
Quantity
1.5 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
110 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.